Mavorixafor

Descripción general

Descripción

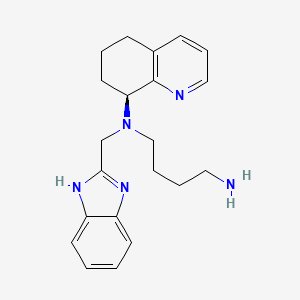

Mavorixafor, also known as AMD11070, AMD070, X4P-001, is an orally bioavailable and potent CXCR4 inhibitor . It is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors . It is being developed as an oral, once-daily treatment for patients with WHIM syndrome .

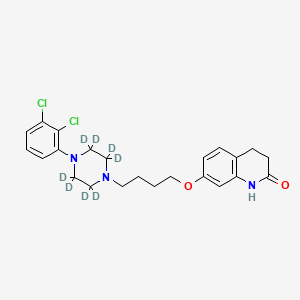

Synthesis Analysis

A novel and practical synthesis of mavorixafor is reported. The novelty of this synthetic route is the use of 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane as the materials .Molecular Structure Analysis

Mavorixafor is a small molecule with a chemical formula of C21H27N5 . Its molecular weight is 349.482 . The structure of Mavorixafor is specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro .Chemical Reactions Analysis

Mavorixafor is a potent, selective and orally available CXCR4 antagonist, with an IC50 value of 13 nM against CXCR4 125 I-SDF binding . It also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs with an IC50 of 1 and 9 nM, respectively .Physical And Chemical Properties Analysis

Mavorixafor is a small molecule with a chemical formula of C21H27N5 . Its molecular weight is 349.482 . The structure of Mavorixafor is specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro .Aplicaciones Científicas De Investigación

HIV-1 Entry Inhibitor

- Field : Medical Science, specifically HIV treatment .

- Application : AMD-070 is a selective, reversible, small molecule CXCR4 chemokine coreceptor antagonist . It prevents CXCR4-mediated viral entry of T-cell tropic synctium-inducing HIV (associated with advanced stages of HIV-1 infection) by binding to transmembrane regions of the coreceptor, blocking the interaction of the CD4-gp120 complex with the ECL2 domain of the CXCR4 coreceptor .

- Methods : AMD-070 is administered orally and twice daily . In a 10-day monotherapy study (XACT) of twice daily AMD-070 100 mg or 200 mg in 10 HIV-infected adults, 9 participants had dual/mixed-tropic virus and 1 had X4-tropic virus at screening .

- Results : Of 4 responders achieving a reduction in X4 virus population of greater than or equal to 1 log₁₀ relative luminescence units (rlu), 3 participants demonstrated a shift from dual/mixed virus to R5 virus .

Gaming Software

- Field : Computer Science, specifically Gaming .

- Application : AMD Software: Adrenalin Edition™ Application is designed to provide a clean, modern, and easy-to-use interface where users can quickly access the latest software features, game stats, performance reports, driver updates, and much more .

- Methods : Users can take advantage of the ALT+R hotkey to open AMD Software: Adrenalin Edition™ Application directly in-game, making it even more convenient and easy to adjust their favorite features for an immersive gaming experience .

- Results : The software enables a suite of features in one-click with HYPR-RX profiles accessed right from the AMD Software home tab . It also includes AMD Fluid Motion Frames which is a part of HYPR-RX now, providing smoother gameplay with higher FPS for game-winning performance .

HIV-1 Entry Inhibitor

- Field : Medical Science, specifically HIV treatment .

- Application : AMD-070 is a selective, reversible, small molecule CXCR4 chemokine coreceptor antagonist . It prevents CXCR4-mediated viral entry of T-cell tropic synctium-inducing HIV (associated with advanced stages of HIV-1 infection) by binding to transmembrane regions of the coreceptor, blocking the interaction of the CD4-gp120 complex with the ECL2 domain of the CXCR4 coreceptor .

- Methods : AMD-070 is administered orally and twice daily . In a 10-day monotherapy study (XACT) of twice daily AMD-070 100 mg or 200 mg in 10 HIV-infected adults, 9 participants had dual/mixed-tropic virus and 1 had X4-tropic virus at screening .

- Results : Of 4 responders achieving a reduction in X4 virus population of greater than or equal to 1 log₁₀ relative luminescence units (rlu), 3 participants demonstrated a shift from dual/mixed virus to R5 virus .

Gaming Software

- Field : Computer Science, specifically Gaming .

- Application : AMD Software: Adrenalin Edition™ Application is designed to provide a clean, modern, and easy-to-use interface where users can quickly access the latest software features, game stats, performance reports, driver updates, and much more .

- Methods : Users can take advantage of the ALT+R hotkey to open AMD Software: Adrenalin Edition™ Application directly in-game, making it even more convenient and easy to adjust their favorite features for an immersive gaming experience .

- Results : The software enables a suite of features in one-click with HYPR-RX profiles accessed right from the AMD Software home tab . It also includes AMD Fluid Motion Frames which is a part of HYPR-RX now, providing smoother gameplay with higher FPS for game-winning performance .

Safety And Hazards

Mavorixafor was well tolerated with no treatment-related serious adverse events . Adverse events related to either mavorixafor or pembrolizumab (≥15%) were diarrhea, fatigue, maculopapular rash, and dry eye . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Direcciones Futuras

Mavorixafor has shown positive results in Phase 3 trials, reducing the rate, severity, and duration of infections in participants diagnosed with WHIM Syndrome . The company is on track to submit NDA for mavorixafor early in 2H 2023 . It is also being considered for treatment of patients with idiopathic, cyclic, and congenital chronic neutropenia (CN) .

Propiedades

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chemokine receptors expressed on the surface of immune cells are known to play a critical role in virus infection and transmission. CXCR4, and another chemokine receptor CCR5, are involved in HIV infection. The process of HIV entry begins with binding of the viral envelope glycoprotein to both the CD4 receptor and one of only two chemokine receptors, and ends with fusion of viral and cell membranes. Viral entry provides novel therapeutic targets against HIV. To date, at least 3 sub classes of HIV viral entry/fusion inhibitors have emerged: 1. CD4 binding or attachment - targets initial recognition and binding of the viral glycoprotein gp120 to the cell-surface CD4 antigen. 2. Chemokine co-receptor binding - targets binding of virus to the CCR5 or CXCR4 co-receptor. 3. Fusion Inhibition - targets the viral glycoprotein gp41 inhibiting the fusion of virus with the cell. Different strains of HIV prefer one receptor or the other, or may use either receptor to infect cells. * 35% of strains use both CXCR4 and CCR5 * 5% of strains are pure CXCR4 using * 60% of strains are pure CCR5 using * An infected individual may harbor different levels of both CXCR4 and CCR5 using virus * CXCR4 using virus independently predicts CD4 decline and HIV clinical progression and is associated with earlier mortality | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

CAS RN |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

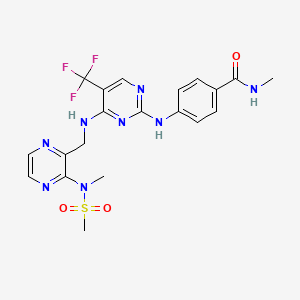

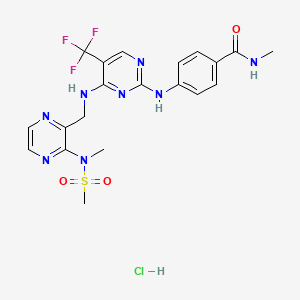

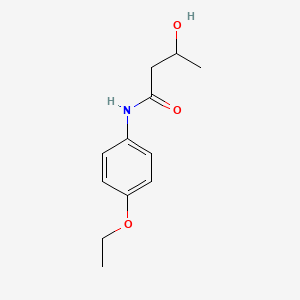

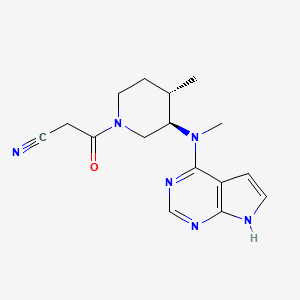

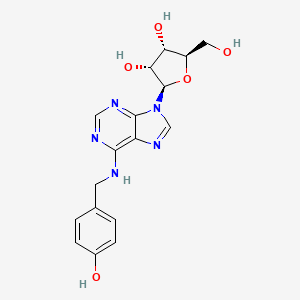

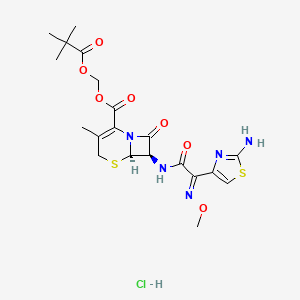

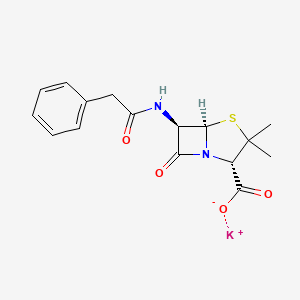

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)